N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
The compound “N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-tosylbutanamide” is a complex organic molecule. It contains a tetrahydronaphthalen-2-yl group, a thiazol-2-yl group, and a tosylbutanamide group. These groups are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalen-2-yl group, the thiazol-2-yl group, and the tosylbutanamide group. These groups would then be combined in a final step to form the complete molecule .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydronaphthalen-2-yl group is a type of hydrocarbon ring, the thiazol-2-yl group contains a ring with nitrogen and sulfur atoms, and the tosylbutanamide group contains a sulfonyl group attached to an amide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the presence of the aromatic ring .Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with various biological targets . These targets can include enzymes, receptors, and biochemical pathways, leading to a variety of physiological effects .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with different targets . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows for various types of reactions, including donor–acceptor and nucleophilic reactions .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-17-8-12-21(13-9-17)31(28,29)14-4-7-23(27)26-24-25-22(16-30-24)20-11-10-18-5-2-3-6-19(18)15-20/h8-13,15-16H,2-7,14H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOABTHWXIFJNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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